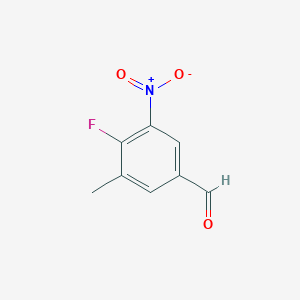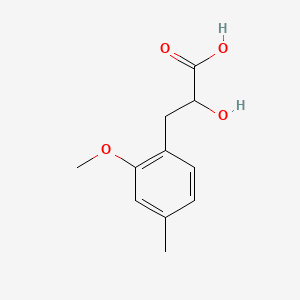
2-(2,2-Diethoxyacetyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a diethoxyacetyl group. It is a clear, pale liquid that exhibits unique reactivity and selectivity, making it valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the heterogeneously catalyzed aldol condensation of furfural with cyclopentanone . This reaction is conducted over solid-base catalysts, such as potassium fluoride impregnated alumina, to maximize the yield of the desired product. Optimal conditions include a reaction temperature of 333 K and a reaction time of 2 hours, achieving a high molar yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions
2-(2,2-Diethoxyacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(2,2-Diethoxyacetyl)cyclopentan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one involves its interaction with molecular targets and pathways. The compound’s diethoxyacetyl group can participate in nucleophilic addition and substitution reactions, influencing various biochemical pathways. The cyclopentanone ring provides structural stability and reactivity, allowing the compound to interact with enzymes and other molecular targets .
類似化合物との比較
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentanone ring but lacking the diethoxyacetyl group.
2-Cyclopenten-1-one: Another related compound with a cyclopentenone structure.
Uniqueness
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. The presence of the diethoxyacetyl group enhances its chemical versatility compared to simpler analogs like cyclopentanone and 2-cyclopenten-1-one .
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-(2,2-diethoxyacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O4/c1-3-14-11(15-4-2)10(13)8-6-5-7-9(8)12/h8,11H,3-7H2,1-2H3 |
InChIキー |
CKUODPVSYILWAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)C1CCCC1=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


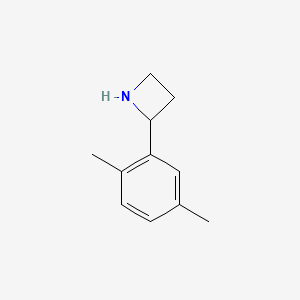
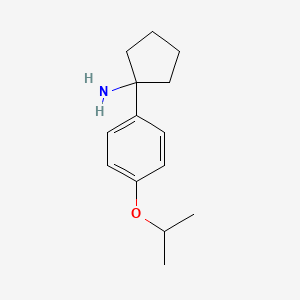



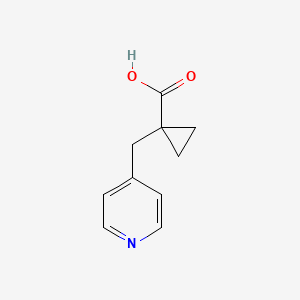
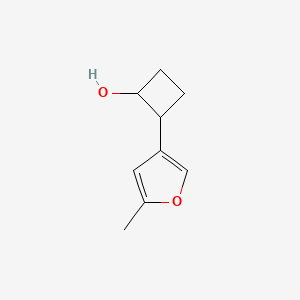

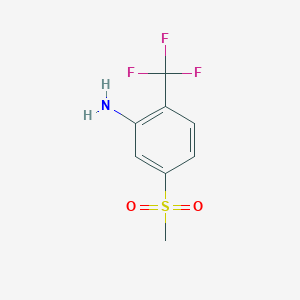
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)

